4-Fluoro-3-propoxybenzenethiol
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Overview
Description
4-Fluoro-3-propoxybenzenethiol is an organic compound with the molecular formula C9H11FOS. It is a derivative of thiophenol, where the hydrogen atom on the benzene ring is substituted with a fluorine atom and a propoxy group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-propoxybenzenethiol typically involves the reaction of 4-fluorothiophenol with n-propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-propoxybenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiol or sulfide derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-propoxybenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-propoxybenzenethiol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, while the thiol group can form covalent bonds with proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Similar structure but lacks the propoxy group.
3-n-Propoxythiophenol: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitrophenol: Contains a nitro group instead of a thiol group.
Uniqueness
4-Fluoro-3-propoxybenzenethiol is unique due to the presence of both a fluorine atom and a propoxy group on the thiophenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-fluoro-3-propoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-2-5-11-9-6-7(12)3-4-8(9)10/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNFNUCYOIHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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